1-(4-Nitrophenyl)piperidine-4-carboxamide
Overview
Description
Synthesis Analysis
While specific synthesis methods for 1-(4-Nitrophenyl)piperidine-4-carboxamide are not found, there are general methods for synthesizing piperidine derivatives. For instance, one method involves the cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Scientific Research Applications
Virology
1-(4-Nitrophenyl)piperidine-4-carboxamide, also known as NCGC2955, has been studied for its potential antiviral properties .
Application
Researchers have evaluated the in vitro activities of NCGC2955 against human α-coronavirus NL63, β-coronaviruses OC43, and the alpha and delta variants of SARS-CoV-2 in several cell lines .
Methods
The compound was tested on NL63-infected Vero and MK2 cells, OC43-infected human foreskin fibroblasts, and SARS-CoV-2-infected Vero E6 and Calu-3 cells .
Results
NCGC2955 showed antiviral activity in NL63-infected Vero and MK2 cells with EC50 values of 2.5± 0.15 µM and 1.5 ± 0.2 µM, respectively. The cellular toxicity in both cell types was > 300 µM. The EC50 of NCGC2955 in OC43-infected human foreskin fibroblasts was 1.5 ± 0.01 µM .
Pain Management
Piperidine derivatives, including 1-(4-Nitrophenyl)piperidine-4-carboxamide, have been utilized in different ways as analgesic agents .
Application
The compound has been studied for its potential analgesic effects .
Methods
The antinociceptive effects of substituted derivatives of piperidine-4-carboxamide were evaluated using the tail immersion method .
Results
The results showed varying degrees of analgesia and its duration .
Anticancer
Piperidine derivatives, including 1-(4-Nitrophenyl)piperidine-4-carboxamide, have been utilized in different ways as anticancer agents .
Application
The compound has been studied for its potential anticancer effects .
Methods
The antiproliferative effects of substituted derivatives of piperidine-4-carboxamide were evaluated using various in vitro and in vivo assays .
Results
The results showed varying degrees of antiproliferative activity against different types of cancer cells .
Antiviral
As mentioned earlier, 1-(4-Nitrophenyl)piperidine-4-carboxamide has shown potential antiviral properties, particularly against coronaviruses .
Application
The compound has been studied for its potential antiviral effects .
Methods
The antiviral effects of substituted derivatives of piperidine-4-carboxamide were evaluated using various in vitro assays .
Results
The results showed varying degrees of antiviral activity against different types of viruses .
Antimalarial
Piperidine derivatives, including 1-(4-Nitrophenyl)piperidine-4-carboxamide, have been utilized in different ways as antimalarial agents .
Application
The compound has been studied for its potential antimalarial effects .
Methods
The antimalarial effects of substituted derivatives of piperidine-4-carboxamide were evaluated using various in vitro assays .
Results
The results showed varying degrees of antimalarial activity against different types of malaria parasites .
Anti-Alzheimer
Piperidine derivatives, including 1-(4-Nitrophenyl)piperidine-4-carboxamide, have been utilized in different ways as anti-Alzheimer agents .
Application
The compound has been studied for its potential anti-Alzheimer effects .
Methods
The anti-Alzheimer effects of substituted derivatives of piperidine-4-carboxamide were evaluated using various in vitro and in vivo assays .
Results
The results showed varying degrees of anti-Alzheimer activity, potentially slowing the progression of Alzheimer’s disease .
Future Directions
While specific future directions for the study of 1-(4-Nitrophenyl)piperidine-4-carboxamide are not found in the literature, research on piperidine derivatives continues to be an active area of study. For instance, the design and synthesis of novel piperidine derivatives for potential use as anti-tubercular agents have been reported . This suggests that the development of new piperidine derivatives, including potentially 1-(4-Nitrophenyl)piperidine-4-carboxamide, could be a future direction in medicinal chemistry research.
properties
IUPAC Name |
1-(4-nitrophenyl)piperidine-4-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O3/c13-12(16)9-5-7-14(8-6-9)10-1-3-11(4-2-10)15(17)18/h1-4,9H,5-8H2,(H2,13,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GRDRLSLGWHAFGP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)N)C2=CC=C(C=C2)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Nitrophenyl)piperidine-4-carboxamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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